1,3-benzodioxol-5-yl(1-methyl-1H-benzimidazol-2-yl)methanol
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Overview
Description
1,3-benzodioxol-5-yl(1-methyl-1H-benzimidazol-2-yl)methanol is a complex organic compound that features a benzimidazole moiety fused with a benzodioxole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxol-5-yl(1-methyl-1H-benzimidazol-2-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzodioxole Intermediate: The initial step involves the synthesis of the benzodioxole intermediate. This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Benzimidazole Formation: The benzimidazole moiety is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the benzimidazole derivative. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-benzodioxol-5-yl(1-methyl-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole moiety, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: N-bromosuccinimide.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
1,3-benzodioxol-5-yl(1-methyl-1H-benzimidazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1,3-benzodioxol-5-yl(1-methyl-1H-benzimidazol-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to the disruption of cellular processes, ultimately resulting in the desired biological effect, such as apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3-benzodioxol-5-yl(1H-benzimidazol-2-yl)methanol: Lacks the methyl group on the benzimidazole moiety.
1,3-benzodioxol-5-yl(1-methyl-1H-benzimidazol-2-yl)ethanol: Contains an ethyl group instead of a methanol group.
Uniqueness
1,3-benzodioxol-5-yl(1-methyl-1H-benzimidazol-2-yl)methanol is unique due to its specific structural features, which confer distinct biological activities. The presence of both the benzodioxole and benzimidazole moieties allows for diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(1-methylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-18-12-5-3-2-4-11(12)17-16(18)15(19)10-6-7-13-14(8-10)21-9-20-13/h2-8,15,19H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZHZIUCKFJNKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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